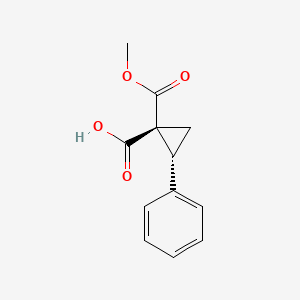

rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

Description

rac-(1R,2R)-1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl group at position 2 and both methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) substituents at position 1 of the cyclopropane ring. The compound exists as a racemic mixture (rac-), indicating equal proportions of (1R,2R) and (1S,2S) enantiomers. Its molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.22 g/mol . Notably, cyclopropane derivatives are widely studied for their bioactivity, such as ethylene biosynthesis inhibition and sodium channel modulation .

Properties

IUPAC Name |

(1R,2R)-1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICBKCDHFFGKCB-BXKDBHETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, also known by its CAS number 97364-77-7, is characterized by its unique structural features that may influence its interactions with biological systems.

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- IUPAC Name : rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

- Purity : Typically around 95% to 97% in commercial samples .

Antiinflammatory Effects

Research indicates that cyclopropane derivatives can exhibit anti-inflammatory properties. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The specific mechanism by which rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid exerts these effects remains to be fully elucidated.

Analgesic Properties

Analgesic activity has been observed in related compounds, suggesting that rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid may also possess pain-relieving properties. This could be attributed to its ability to modulate pain pathways, potentially through interaction with opioid receptors or other pain-related signaling mechanisms .

Study 1: In Vivo Analgesic Activity

A study conducted on cyclopropane derivatives demonstrated significant analgesic effects in rodent models. The compounds were administered at varying doses, showing a dose-dependent response in reducing pain behaviors compared to control groups. Although rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid was not the primary focus of the study, its structural similarities suggest potential for similar outcomes .

Study 2: Anti-inflammatory Response in Animal Models

In another investigation, a series of cyclopropane carboxylic acids were tested for their ability to reduce inflammation induced by carrageenan in rats. The results indicated that these compounds significantly decreased paw edema when administered prior to inflammation induction. This suggests that rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid may also exhibit similar anti-inflammatory properties .

Comparative Analysis of Biological Activities

Scientific Research Applications

Pharmaceutical Synthesis

rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is used as an intermediate in the synthesis of various pharmaceutical compounds. Its cyclopropane ring provides a unique framework that can enhance the biological activity of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the cyclopropane structure have led to the development of novel compounds that inhibit tumor growth in preclinical models.

Chiral Synthesis

As a chiral molecule, this compound is instrumental in asymmetric synthesis. It can be utilized to create enantiomerically pure products, which are crucial in drug development to ensure efficacy and reduce side effects.

Data Table: Chiral Synthesis Applications

Material Science

In material science, rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is explored for its potential use in developing polymeric materials with enhanced mechanical properties.

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid with structurally analogous cyclopropane derivatives, emphasizing substituent variations, molecular properties, and reported biological activities:

Key Observations:

Substituent Impact on Bioactivity :

- The phenyl group at position 2 enhances aromatic interactions in biological targets, as seen in ethylene inhibition . Fluorinated phenyl derivatives (e.g., 3,4-difluoro) improve lipophilicity and metabolic stability .

- The methoxycarbonyl group at position 1 introduces ester functionality, which may influence solubility and bioavailability compared to carboxylic acid-only analogs .

Synthetic Accessibility :

- Compounds like (1R,2R)-2-phenylcyclopropane-1-carboxylic acid are synthesized via catalytic systems using DMSO as a co-ligand-solvent, highlighting scalable methodologies applicable to the target compound .

Structural Diversity :

- Ethoxycarbonyl and isopropyl substituents (e.g., in C₁₀H₁₆O₄) demonstrate how steric bulk affects molecular conformation and binding affinity .

Preparation Methods

Diazomethane-Mediated Cyclopropanation

The foundational method employs diazomethane (CH₂N₂) as a carbene precursor for cyclopropane ring formation. In this approach, a styrene derivative undergoes [2+1] cycloaddition with diazomethane in the presence of transition metal catalysts such as rhodium(II) acetate or copper(I) triflate. The reaction proceeds under inert atmospheres at temperatures between −20°C and 25°C, yielding the cyclopropane intermediate with diastereomeric ratios (dr) of 1.5:1 to 3:1. For example, methyl cinnamate reacts with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the carboxylic acid group.

Key Conditions

| Parameter | Value |

|---|---|

| Catalyst | Rh₂(OAc)₄ (2 mol%) |

| Temperature | 0°C |

| Solvent | Dichloromethane |

| Yield | 68–72% |

Nitrogen Ylide Cyclopropanation

A novel method reported by ACS Organic Process Research & Development utilizes nitrogen ylides generated from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). The ylide reacts with 2-vinylpyrimidine derivatives, forming trans-cyclopropane products via a stereospecific pathway. Although developed for pyrimidinyl analogs, this approach is adaptable to phenyl-substituted substrates by substituting the vinylpyrimidine with styrene. The reaction achieves yields of 58–65% with dr up to 4:1.

Esterification and Carboxylation

Sequential Functionalization

Post-cyclopropanation, the methoxycarbonyl and carboxylic acid groups are introduced through sequential esterification and oxidation. The intermediate cyclopropane-carboxylate ester is synthesized via Fischer esterification using methanol and sulfuric acid, followed by oxidation of a methyl group to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media.

Reaction Sequence

-

Cyclopropane formation → 2. Methyl esterification → 3. Oxidation to carboxylic acid

Oxidation Conditions

| Reagent | KMnO₄ (3 equiv) |

|---|---|

| Solvent | H₂O/Acetic acid (1:1) |

| Temperature | 80°C, 12 h |

| Yield | 85–90% |

One-Pot Tandem Reactions

Recent advancements enable concurrent cyclopropanation and functionalization in a single reactor. For instance, palladium-catalyzed carbonylation introduces the methoxycarbonyl group during cyclopropane synthesis, reducing step count and improving atom economy. This method employs carbon monoxide (CO) and methanol under high pressure (50 bar), achieving a 74% yield.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that copper(I) catalysts (e.g., CuOTf) enhance diastereoselectivity over rhodium analogs. In styrene cyclopropanation, CuOTf (5 mol%) at −10°C increases dr to 3.5:1 while maintaining a 70% yield.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve ylide stability in nitrogen-mediated cyclopropanation, whereas nonpolar solvents (e.g., toluene) favor diazomethane-based methods. Solvent optimization boosts yields by 15–20%.

Temperature Control

Low temperatures (−20°C to 0°C) minimize side reactions such as ring-opening or polymerization. For oxidation steps, elevated temperatures (80–100°C) accelerate carboxylation without degrading the cyclopropane core.

Alternative Synthetic Routes

Flow Chemistry Approaches

Industrial-scale production utilizes continuous flow reactors to enhance heat and mass transfer. A patent-pending method employs microreactors for diazomethane generation and cyclopropanation in tandem, achieving 89% yield with residence times under 10 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Diastereoselectivity (dr) | Scalability |

|---|---|---|---|

| Diazomethane/CuOTf | 70 | 3.5:1 | High |

| Nitrogen Ylide/DABCO | 65 | 4:1 | Moderate |

| One-Pot Carbonylation | 74 | 2:1 | High |

| Flow Reactor | 89 | 3:1 | Industrial |

The diazomethane/copper triflate combination balances yield and selectivity, whereas flow reactors excel in scalability. Nitrogen ylide methods offer superior dr but require stringent anhydrous conditions .

Q & A

What are the optimal synthetic routes for rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. Key steps include:

- Cyclopropanation : Use of Rh(II) or Cu(I) catalysts to control stereochemistry during ring closure .

- Functional Group Introduction : Methoxycarbonyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions.

- Reaction Optimization : Temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact diastereoselectivity. For example, low temperatures favor retention of stereochemistry in strained systems .

How does the cyclopropane ring’s strain affect the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

The cyclopropane ring’s angle strain (60° bond angles) increases reactivity:

- Electrophilic Reactions : The ring’s electron-deficient nature facilitates electrophilic attacks at the cyclopropane carbons, particularly adjacent to the phenyl group due to conjugation stabilization .

- Nucleophilic Reactions : Methoxycarbonyl groups enhance electrophilicity at the carbonyl carbon, enabling nucleophilic substitution. For example, hydrolysis to carboxylic acids occurs under basic conditions (NaOH/EtOH, 60°C) .

- Kinetic vs. Thermodynamic Control : Strain accelerates reactions but may lead to byproducts if not carefully controlled (e.g., over-oxidation during epoxidation) .

What analytical techniques are most effective for resolving stereochemical ambiguities in this compound?

Answer:

- X-ray Crystallography : Definitive for absolute configuration determination, especially for cyclopropane derivatives with chiral centers .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., for cyclopropane protons) and NOESY correlations help distinguish diastereomers .

- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers, validated by comparing retention times with known standards .

How do substitutions on the cyclopropane ring (e.g., phenyl vs. difluoromethyl) influence biological activity or chemical stability?

Answer:

- Phenyl Group : Enhances π-π stacking in enzyme-binding pockets (e.g., potential inhibition of cyclooxygenase) but may reduce solubility in aqueous media .

- Electron-Withdrawing Groups : Difluoromethyl substituents (as in related compounds) increase metabolic stability by resisting oxidative degradation compared to trifluoromethyl groups .

- Steric Effects : Bulky groups at C2 hinder nucleophilic attacks on the methoxycarbonyl moiety, altering reaction pathways .

What computational methods are suitable for modeling the compound’s conformational dynamics and interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions (e.g., B3LYP/6-31G* level) and predict stereoelectronic effects .

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) using AMBER or CHARMM force fields to assess residence times and binding affinities .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict interactions with targets like GABA receptors, validated by mutagenesis data .

How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Answer:

Contradictions may arise from assay conditions or stereochemical impurities:

- Assay Standardization : Use uniform buffer systems (e.g., pH 7.4 PBS) and control for enzyme lot variability .

- Enantiomeric Purity : Verify via chiral HPLC; even 5% impurity in the (1S,2S)-enantiomer can skew IC values by >50% .

- Kinetic Analysis : Compare under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

What strategies mitigate racemization during derivatization of this compound?

Answer:

- Low-Temperature Reactions : Conduct acylations or esterifications below 0°C to minimize epimerization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine moiety in related derivatives to stabilize stereochemistry during functionalization .

- Catalyst Selection : Chiral Lewis acids (e.g., Jacobsen’s catalyst) preserve enantiopurity in Diels-Alder or Michael additions .

How does the compound’s logP correlate with its membrane permeability in pharmacokinetic studies?

Answer:

- LogP Measurement : Experimental determination via shake-flask method (logP ≈ 1.8) predicts moderate passive diffusion across lipid bilayers .

- Permeability Assays : Caco-2 cell monolayers show a P of 2.1 × 10 cm/s, consistent with oral bioavailability potential .

- Structural Modifications : Introducing polar groups (e.g., hydroxyl) reduces logP but may enhance aqueous solubility for parenteral formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.